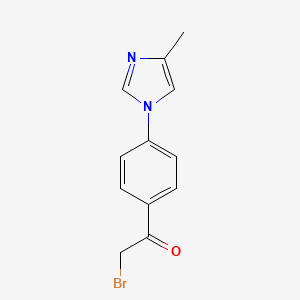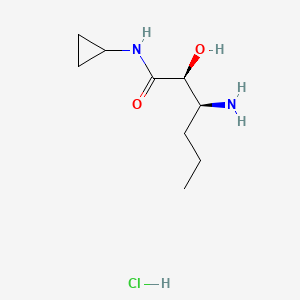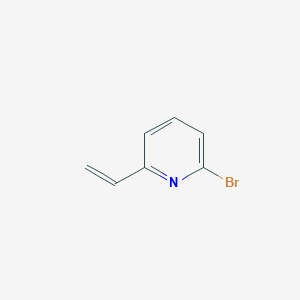![molecular formula C10H20N2 B1292907 Méthanamine de 1-[1-(cyclopropylméthyl)-4-pipéridinyl] CAS No. 1017400-92-8](/img/structure/B1292907.png)
Méthanamine de 1-[1-(cyclopropylméthyl)-4-pipéridinyl]
Vue d'ensemble
Description
“1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine” is a chemical compound with the molecular formula C10H20N2. It has a molecular weight of 168.28 .
Molecular Structure Analysis
The molecular structure of “1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a cyclopropylmethyl group attached to it .Physical And Chemical Properties Analysis
“1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine” is a solid compound at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Applications De Recherche Scientifique
Médecine : Agent thérapeutique potentiel
Ce composé a été étudié pour ses applications thérapeutiques potentielles. Il a été étudié dans le contexte du traitement des affections associées à une déficience en pyruvate kinase . La capacité du composé à former des formes de sel hémisulfates amorphes et cristallines pourrait être significative pour développer des compositions pharmaceutiques.
Pharmacologie : Ligand du récepteur sigma
En pharmacologie, des dérivés de ce composé ont été étudiés comme ligands sélectifs pour les récepteurs sigma . Ces récepteurs sont impliqués dans plusieurs troubles neurologiques, ce qui rend le composé intéressant pour le développement de traitements pour des affections comme la schizophrénie et la dépression.
Biochimie : Études des voies métaboliques
Sur le plan biochimique, le composé pourrait être utilisé pour étudier les voies métaboliques liées à la pyruvate kinase et à d’autres enzymes . La compréhension de ces voies est cruciale pour développer des médicaments capables de moduler l’activité enzymatique dans les maladies métaboliques.
Synthèse chimique : Bloc de construction
Le composé sert de bloc de construction en synthèse chimique, utile pour créer une variété de molécules complexes. Sa structure permet des modifications qui peuvent conduire à la synthèse de nouveaux composés ayant des applications potentielles industrielles ou pharmaceutiques .
Science des matériaux : Analyse des propriétés chimiques
En science des matériaux, les propriétés du composé, telles que sa forme liquide et sa stabilité de stockage à température ambiante, en font un candidat pour l’analyse dans le développement de nouveaux matériaux .
Chimie analytique : Chromatographie et spectroscopie
Les chimistes analytiques pourraient utiliser ce composé en chromatographie et en spectroscopie comme composé standard ou de référence en raison de sa structure et de ses propriétés bien définies .
Sciences de l’environnement : Étude des polluants organiques
Les scientifiques de l’environnement pourraient étudier le comportement du composé dans les écosystèmes, en particulier son interaction avec les polluants organiques et sa biodégradabilité potentielle .
Processus industriels : Catalyseur ou intermédiaire
Dans les processus industriels, le composé pourrait agir comme un catalyseur ou un intermédiaire dans la synthèse de produits chimiques plus complexes. Sa stabilité et sa réactivité dans diverses conditions seraient des facteurs clés de son utilité industrielle .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various cytochromes p450 (cyp11a1, cyp46a1, cyp51, cyp19a1), which are important for steroid conversion and drug metabolism .
Biochemical Pathways
Given its potential interaction with cytochromes p450, it may influence steroid biosynthesis and drug metabolism pathways .
Result of Action
Its potential interaction with cytochromes p450 suggests it may influence steroid levels and drug metabolism .
Analyse Biochimique
Biochemical Properties
1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with metabotropic glutamate receptor 1 (mGluR1), which is involved in neurotransmission . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to modulation of their activity. This compound can act as an agonist or antagonist, depending on the specific biochemical context.
Cellular Effects
The effects of 1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine on cells are diverse and depend on the cell type and concentration used. In neuronal cells, it has been shown to influence cell signaling pathways by modulating the activity of metabotropic glutamate receptors . This modulation can lead to changes in gene expression and cellular metabolism. Additionally, it can affect the proliferation and differentiation of certain cell types, making it a valuable tool in cellular biology research.
Molecular Mechanism
At the molecular level, 1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine exerts its effects through binding interactions with specific biomolecules. For example, its interaction with metabotropic glutamate receptor 1 involves binding to the receptor’s active site, leading to either inhibition or activation of the receptor’s function . This binding can result in downstream signaling events that alter gene expression and cellular responses. The compound’s ability to modulate enzyme activity also plays a crucial role in its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard storage conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulation of neurotransmitter activity . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and the levels of various metabolites. Understanding these pathways is crucial for optimizing its use in therapeutic applications and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cell membranes and reach its target sites is essential for its biological activity.
Subcellular Localization
1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell . This localization is critical for its interaction with specific biomolecules and the subsequent modulation of cellular processes.
Propriétés
IUPAC Name |
[1-(cyclopropylmethyl)piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-7-9-3-5-12(6-4-9)8-10-1-2-10/h9-10H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRMNUCJUXHKJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640633 | |
| Record name | 1-[1-(Cyclopropylmethyl)piperidin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017400-92-8 | |
| Record name | 1-[1-(Cyclopropylmethyl)piperidin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(cyclopropylmethyl)piperidin-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B1292825.png)











![(5R,8S,10S,13S,14S)-10,13-Dimethyl-1,4,5,6,7,8,10,12,13,14,15,16-dodecahydro-3H-cyclopenta[A]phenanthrene-3,17(2H)-dione](/img/structure/B1292854.png)